molecular formula C15H25N3O2S B2851821 N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide CAS No. 1209716-31-3

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

Cat. No.: B2851821
CAS No.: 1209716-31-3
M. Wt: 311.44
InChI Key: NEJFIXFMKSNMEA-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44 g/mol

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against certain enzymes . These compounds may bind to the active site of these enzymes, preventing their normal function.

Biochemical Pathways

Related compounds have been reported to exhibit anti-inflammatory activities , suggesting that they may influence inflammatory pathways.

Result of Action

Related compounds have demonstrated significant antibacterial and antifungal activities , suggesting that they may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide typically involves the reaction of 4-phenylpiperazine with 3-chloropropyl ethanesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylpiperazine ring.

    Reduction: Reduced forms of the ethanesulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.

    4-phenylpiperazine derivatives: A class of compounds with similar structural features and biological activities.

Uniqueness

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is unique due to its specific ethanesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpiperazine derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFIXFMKSNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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